Cas no 1998650-51-3 (N-Fmoc-5-chloro-3-fluoro-L-phenylalanine)

N-Fmoc-5-chloro-3-fluoro-L-phenylalanine 化学的及び物理的性質
名前と識別子
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- N-Fmoc-5-chloro-3-fluoro-L-phenylalanine
- (2S)-3-(3-chloro-5-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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- インチ: 1S/C24H19ClFNO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1
- InChIKey: BTAOMHIITAZQJZ-QFIPXVFZSA-N
- SMILES: C(O)(=O)[C@H](CC1=CC(Cl)=CC(F)=C1)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O
N-Fmoc-5-chloro-3-fluoro-L-phenylalanine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM478474-500mg |
N-Fmoc-5-chloro-3-fluoro-L-phenylalanine |
1998650-51-3 | 95%+ | 500mg |
$*** | 2023-03-30 | |
Aaron | AR01JNAC-250mg |
N-Fmoc-5-chloro-3-fluoro-L-phenylalanine |
1998650-51-3 | 97% | 250mg |
$249.00 | 2025-02-11 | |
Aaron | AR01JNAC-1g |
N-Fmoc-5-chloro-3-fluoro-L-phenylalanine |
1998650-51-3 | 97% | 1g |
$561.00 | 2025-02-11 | |
1PlusChem | 1P01JN20-1g |
N-Fmoc-5-chloro-3-fluoro-L-phenylalanine |
1998650-51-3 | 97% | 1g |
$492.00 | 2023-12-19 | |
1PlusChem | 1P01JN20-500mg |
N-Fmoc-5-chloro-3-fluoro-L-phenylalanine |
1998650-51-3 | 97% | 500mg |
$320.00 | 2023-12-19 | |
Aaron | AR01JNAC-500mg |
N-Fmoc-5-chloro-3-fluoro-L-phenylalanine |
1998650-51-3 | 97% | 500mg |
$370.00 | 2025-02-11 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00817741-1g |
N-Fmoc-5-chloro-3-fluoro-L-phenylalanine |
1998650-51-3 | 95% | 1g |
¥6503.0 | 2023-03-12 | |
Chemenu | CM478474-250mg |
N-Fmoc-5-chloro-3-fluoro-L-phenylalanine |
1998650-51-3 | 95%+ | 250mg |
$*** | 2023-03-30 | |
1PlusChem | 1P01JN20-250mg |
N-Fmoc-5-chloro-3-fluoro-L-phenylalanine |
1998650-51-3 | 97% | 250mg |
$220.00 | 2023-12-19 |
N-Fmoc-5-chloro-3-fluoro-L-phenylalanine 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
N-Fmoc-5-chloro-3-fluoro-L-phenylalanineに関する追加情報
N-Fmoc-5-chloro-3-fluoro-L-phenylalanine: A Versatile Building Block in Peptide Synthesis
N-Fmoc-5-chloro-3-fluoro-L-phenylalanine (CAS No. 1998650-51-3) is a highly specialized amino acid derivative that has gained significant attention in the field of peptide synthesis and medicinal chemistry. This compound is characterized by its unique substitution pattern, which includes a 5-chloro and 3-fluoro group on the phenyl ring, as well as the N-Fmoc (9-fluorenylmethoxycarbonyl) protecting group. These features make it an invaluable reagent for the synthesis of complex peptides and proteins with enhanced biological activity and stability.
The Fmoc protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its ease of removal under mild basic conditions, typically using piperidine. This property ensures that the amino acid can be efficiently coupled to other building blocks without side reactions, maintaining the integrity of the growing peptide chain. The presence of the 5-chloro and 3-fluoro substituents on the phenyl ring imparts additional steric and electronic effects, which can significantly influence the conformational properties and binding affinity of the resulting peptides.
Recent studies have highlighted the potential of N-Fmoc-5-chloro-3-fluoro-L-phenylalanine in various therapeutic applications. For instance, a study published in Journal of Medicinal Chemistry demonstrated that peptides containing this amino acid derivative exhibited enhanced cell-penetrating properties and improved pharmacokinetic profiles compared to their unsubstituted counterparts. This makes N-Fmoc-5-chloro-3-fluoro-L-phenylalanine an attractive candidate for the development of novel drug delivery systems and targeted therapies.
In addition to its applications in medicinal chemistry, N-Fmoc-5-chloro-3-fluoro-L-phenylalanine has also found use in structural biology research. The unique electronic properties of the chloro and fluoro substituents can be exploited for NMR spectroscopy and X-ray crystallography studies, providing valuable insights into protein structure and function. A recent publication in Angewandte Chemie International Edition reported the successful use of this amino acid derivative in elucidating the three-dimensional structure of a G-protein coupled receptor (GPCR), a key target for many pharmaceuticals.
The synthesis of N-Fmoc-5-chloro-3-fluoro-L-phenylalanine involves several steps, including the protection of the amino group with Fmoc, followed by selective halogenation and fluorination of the phenyl ring. These reactions require precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been developed to optimize these processes, making N-Fmoc-5-chloro-3-fluoro-L-phenylalanine more accessible for large-scale production.
Quality control is a critical aspect of producing N-Fmoc-5-chloro-3-fluoro-L-phenylalanine for commercial and research purposes. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to verify the purity and identity of the compound. Additionally, nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, ensuring that the desired substitution pattern is achieved.
In conclusion, N-Fmoc-5-chloro-3-fluoro-L-phenylalanine (CAS No. 1998650-51-3) is a versatile reagent with a wide range of applications in peptide synthesis, medicinal chemistry, and structural biology. Its unique chemical properties make it an essential tool for researchers aiming to develop novel therapeutic agents and gain deeper insights into protein structure and function. As research in these areas continues to advance, the demand for high-quality N-Fmoc-5-chloro-3-fluoro-L-phenylalanine is expected to grow, driving further innovation in synthetic methods and analytical techniques.
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